
Application of Coumarin-PEG3-TCO in Super-
Resolution Microscopy: Application Notes and

Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Coumarin-PEG3-TCO

Cat. No.: B12373144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Coumarin-PEG3-TCO is a fluorescent probe designed for bioorthogonal labeling and super-

resolution microscopy. This molecule combines a bright and photostable coumarin fluorophore

with a trans-cyclooctene (TCO) moiety through a flexible polyethylene glycol (PEG3) linker. The

TCO group allows for highly specific and rapid covalent labeling of molecules functionalized

with a tetrazine (Tz) group via the inverse-electron demand Diels-Alder (iEDDA) cycloaddition.

This "click chemistry" reaction is bioorthogonal, meaning it can proceed within living systems

without interfering with native biochemical processes. A key feature of the coumarin-tetrazine

ligation is its fluorogenic nature; the tetrazine quenches the coumarin's fluorescence until the

iEDDA reaction occurs, leading to a significant increase in the fluorescence signal upon

labeling. This "turn-on" mechanism minimizes background noise and is highly advantageous for

high-contrast imaging applications, including super-resolution microscopy techniques such as

dSTORM (direct Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated

Localization Microscopy).

Principle of Labeling and Imaging
The application of Coumarin-PEG3-TCO in super-resolution microscopy is based on a two-

step process: bioorthogonal labeling followed by single-molecule localization imaging.
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Bioorthogonal Labeling: A target biomolecule (e.g., a protein, nucleic acid, or small molecule)

is first modified with a tetrazine group. This can be achieved through genetic code

expansion, enzymatic labeling, or chemical conjugation. Subsequently, the cells or tissue are

incubated with Coumarin-PEG3-TCO. The TCO moiety of the probe rapidly and specifically

reacts with the tetrazine-modified target, forming a stable covalent bond and attaching the

coumarin fluorophore to the molecule of interest.

Super-Resolution Imaging (dSTORM): Coumarin dyes can be induced to "blink" under

specific imaging conditions (e.g., high laser power and a reducing buffer), a prerequisite for

dSTORM. In a dSTORM experiment, most of the labeled coumarin molecules are in a non-

fluorescent "dark" state at any given time. Stochastically, individual molecules return to a

fluorescent "bright" state and emit photons, which are detected by a sensitive camera. The

precise location of each blinking molecule is determined by fitting its point spread function

(PSF) to a Gaussian distribution. By collecting tens of thousands of frames, a super-resolved

image is reconstructed from the coordinates of all localized molecules, achieving a spatial

resolution far beyond the diffraction limit of light.

Data Presentation
Photophysical Properties of Coumarin-PEG3-TCO
The photophysical properties of Coumarin-PEG3-TCO are crucial for designing and executing

successful super-resolution imaging experiments. The following table summarizes the key

spectral characteristics of the coumarin fluorophore (approximated by Coumarin 343) and the

expected changes upon reaction with a tetrazine moiety.
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Property

Unreacted
Coumarin-PEG3-
TCO
(Approximated)

After Reaction with
Tetrazine (Product)

Reference(s)

Excitation Maximum

(λex)
~437 nm ~437 nm [1]

Emission Maximum

(λem)
~477 nm ~477 nm [1]

Molar Extinction

Coefficient (ε)
~39,000 M⁻¹cm⁻¹ Not Reported [1]

Fluorescence

Quantum Yield (Φ)
~0.63

High (Specific value

depends on tetrazine)
[1]

Fluorescence Turn-On

Ratio
-

>100-fold (up to

11,000-fold for similar

dyes)

[2]

Note: The values for the unreacted form are based on Coumarin 343 X azide, which has a

similar coumarin core. The turn-on ratio is highly dependent on the specific tetrazine used.

Experimental Protocols
Protocol 1: Live-Cell Labeling with Coumarin-PEG3-TCO
This protocol describes the general procedure for labeling tetrazine-modified proteins in living

cells with Coumarin-PEG3-TCO.

Materials:

Live cells expressing or labeled with a tetrazine-functionalized molecule of interest

Coumarin-PEG3-TCO

Anhydrous DMSO

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
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Glass-bottom imaging dishes

Procedure:

Cell Culture: Culture the cells on glass-bottom imaging dishes to an appropriate confluency

(typically 60-80%).

Probe Preparation: Prepare a 1-10 mM stock solution of Coumarin-PEG3-TCO in

anhydrous DMSO. Store protected from light at -20°C.

Labeling Reaction: a. Remove the culture medium from the cells and wash once with pre-

warmed live-cell imaging medium. b. Dilute the Coumarin-PEG3-TCO stock solution in live-

cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should

be determined empirically. c. Add the labeling solution to the cells and incubate for 15-60

minutes at 37°C in a cell culture incubator.

Washing: a. Remove the labeling solution. b. Wash the cells three times with pre-warmed

live-cell imaging medium to remove unbound probe.

Imaging: Proceed immediately to live-cell imaging or super-resolution microscopy.

Protocol 2: Super-Resolution (dSTORM) Imaging of
Labeled Cells
This protocol provides a general workflow for dSTORM imaging of cells labeled with

Coumarin-PEG3-TCO.

Materials:

Labeled cells on a glass-bottom dish (from Protocol 1)

dSTORM imaging buffer:

Phosphate-buffered saline (PBS), pH 7.4

10% (w/v) Glucose

100 mM MEA (β-mercaptoethylamine)
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Glucose oxidase (e.g., 0.5 mg/mL)

Catalase (e.g., 40 µg/mL)

Note: The dSTORM buffer composition may require optimization.

A super-resolution microscope equipped for dSTORM (e.g., with a high-power 405 nm

activation laser and a 488 nm excitation laser, and a sensitive EMCCD or sCMOS camera).

Procedure:

Buffer Exchange: Gently wash the labeled cells twice with PBS. Replace the imaging

medium with freshly prepared dSTORM imaging buffer.

Microscope Setup: a. Mount the imaging dish on the microscope stage. b. Locate the cells of

interest using brightfield or low-power fluorescence illumination. c. Switch to the dSTORM

imaging mode.

Image Acquisition: a. Illuminate the sample with the 488 nm excitation laser at high power to

induce photoswitching of the coumarin fluorophores into a dark state. b. Simultaneously, use

a low-power 405 nm activation laser to sparsely and stochastically return individual

fluorophores to a fluorescent state. c. Adjust the 405 nm laser power to ensure that only a

few, well-separated single molecules are fluorescent in each frame. d. Acquire a stream of

images (typically 10,000-50,000 frames) with a short exposure time (e.g., 10-50 ms).

Image Reconstruction: a. Process the acquired image stack using a single-molecule

localization software package (e.g., ThunderSTORM, rapidSTORM, or commercial software).

b. The software will identify and fit the PSF of each blinking molecule to determine its precise

coordinates. c. Render the final super-resolved image from the collection of localized

coordinates.

Visualizations
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Caption: Experimental workflow for super-resolution microscopy.
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Caption: Fluorogenic "turn-on" mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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